N-(3-Aminopropyl)-4-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-4-methylpyridin-2-amine (AMP-4-MPA) is a synthetic pyridine amine compound that has been investigated for its potential applications in scientific research. AMP-4-MPA has been studied for its ability to interact with proteins and other molecules, as well as its biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(3-Aminopropyl)-4-methylpyridin-2-amine involves the reaction of 4-methyl-2-pyridinamine with 3-aminopropylamine in the presence of a suitable solvent and catalyst.
Starting Materials
4-methyl-2-pyridinamine, 3-aminopropylamine
Reaction
To a stirred solution of 4-methyl-2-pyridinamine (1.0 equiv) in a suitable solvent, add 3-aminopropylamine (1.2 equiv) dropwise at room temperature., Heat the reaction mixture to reflux and stir for several hours., Allow the reaction mixture to cool to room temperature and filter off any precipitated solids., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by recrystallization or column chromatography to obtain N-(3-Aminopropyl)-4-methylpyridin-2-amine as a white solid.
Scientific Research Applications
N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential applications in scientific research. It has been used as a tool to study protein-protein interactions and to identify new drug targets. It has also been used in the study of enzyme kinetics and as a ligand for affinity chromatography. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential use in drug delivery systems, as well as for its potential applications in cancer therapy.
Mechanism Of Action
N-(3-Aminopropyl)-4-methylpyridin-2-amine is thought to interact with proteins and other molecules through its pyridine ring structure. It is believed that the pyridine ring is able to interact with the hydrophobic regions of proteins, allowing it to bind to them. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine is thought to interact with proteins through hydrogen bonding and other non-covalent interactions.
Biochemical And Physiological Effects
N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, suggesting that it may be useful in the treatment of certain diseases. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential to modulate the activity of certain ion channels, suggesting that it may be useful in the treatment of various neurological disorders.
Advantages And Limitations For Lab Experiments
N-(3-Aminopropyl)-4-methylpyridin-2-amine is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic and has been shown to be safe when used in laboratory experiments. However, N-(3-Aminopropyl)-4-methylpyridin-2-amine is not as soluble in water as some other compounds, which may limit its use in certain types of experiments. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine is not as widely available as some other compounds, which may limit its use in certain types of experiments.
Future Directions
N-(3-Aminopropyl)-4-methylpyridin-2-amine has potential applications in a variety of areas, including drug delivery systems, cancer therapy, and the treatment of various neurological disorders. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study protein-protein interactions and to identify new drug targets. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study enzyme kinetics and as a ligand for affinity chromatography. Finally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study the structure and function of various proteins and other molecules.
properties
IUPAC Name |
N'-(4-methylpyridin-2-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-3-6-12-9(7-8)11-5-2-4-10/h3,6-7H,2,4-5,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECVAARGMKOYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylpyridin-2-yl)propane-1,3-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.